molecular formula C22H19N5O2S2 B10988346 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B10988346
M. Wt: 449.6 g/mol
InChI Key: HOUBMOHRPPWXMW-UHFFFAOYSA-N
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Description

N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and an acetamide-linked pyridazinone moiety bearing a 4-(methylsulfanyl)phenyl substituent. Such structural motifs are common in medicinal chemistry due to their bioactivity, particularly in targeting enzymes or receptors associated with inflammation or cancer .

Properties

Molecular Formula

C22H19N5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H19N5O2S2/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28)

InChI Key

HOUBMOHRPPWXMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the pyridazinone moiety can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that thiadiazole derivatives possess antimicrobial, antifungal, and anticancer properties . The presence of the pyridazinone moiety further enhances its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its diverse reactivity also makes it valuable in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves interactions with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazinone moiety may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions further contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other heterocyclic acetamides and sulfonamides. Key distinctions lie in the core heterocycle, substituents, and linker groups:

Compound Class Core Heterocycle Key Substituents Linker/Functional Group Reference
Target Compound 1,3,4-Thiadiazole Benzyl, 4-(methylsulfanyl)phenyl Acetamide
Sulfonamide Derivatives 1,3,5-Triazine Chloro, methyl, imidazolidin-2-ylidene Sulfonamide
Oxadiazole Acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl Acetamide
Oxadiazine Derivatives 1,2,5-Oxadiazine Substituted benzaldehyde/acetophenone Hydrazone
  • Thiadiazole vs.
  • Substituent Effects : The 4-(methylsulfanyl)phenyl group in the target compound may enhance lipophilicity compared to the chloro or indole groups in analogs, affecting pharmacokinetics .

Computational and Crystallographic Insights

  • Docking Studies: AutoDock Vina () has been used to predict binding modes of similar compounds. The target’s methylsulfanyl group may occupy hydrophobic pockets in enzymes, while the pyridazinone’s carbonyl could form hydrogen bonds .
  • Structural Analysis : SHELX programs () are widely used for crystallographic refinement. If the target’s crystal structure is resolved, SHELXL would optimize hydrogen-bonding networks and torsional angles, critical for understanding its bioactive conformation .

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